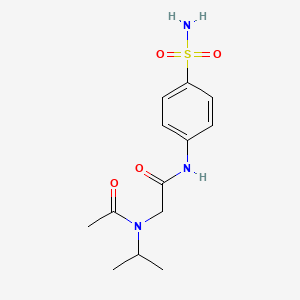
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyl group, an isopropyl group, an amino group, and a sulfonyl group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the acetylation of isopropylamine, followed by the introduction of the sulfonyl group to the phenyl ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide include:
N-(4-(Aminosulfonyl)phenyl)acetamide: Lacks the isopropyl group.
2-(Acetylamino)-N-(4-(aminosulfonyl)phenyl)acetamide: Lacks the isopropyl group.
2-(Acetyl(isopropyl)amino)-N-phenylacetamide: Lacks the sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for various applications.
生物活性
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide, with CAS number 64876-49-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 313.373 g/mol
- Density : 1.312 g/cm³
- LogP : 2.3835
Biological Activity Overview
The compound exhibits a range of biological activities, primarily attributed to its structural components that include an acetamide group and an aminosulfonyl moiety. These features suggest potential applications in various therapeutic areas.
Antitumor Activity
Research has indicated that derivatives of sulfonamides, similar to the target compound, show significant antitumor properties. For instance, compounds containing the aminosulfonyl group have been reported to inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase . The presence of the acetyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests that this compound may serve as a model for developing anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Aminosulfonyl Group : The presence of this group is essential for enhancing the binding affinity to target proteins involved in tumor growth and inflammation.
- Acetyl Group : This moiety may improve lipophilicity, facilitating better absorption and bioavailability.
A comparative analysis of similar compounds reveals that modifications in the side chains can lead to variations in potency and selectivity against specific biological targets.
Case Studies
- Antitumor Activity Evaluation : A study evaluated a series of sulfonamide derivatives for their ability to inhibit cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, demonstrating moderate to high efficacy .
- Anti-inflammatory Assays : In vitro assays assessing the production of inflammatory mediators showed that related compounds reduced NO production by over 50% at concentrations as low as 25 µM. This suggests that the target compound may possess similar anti-inflammatory properties .
属性
CAS 编号 |
64876-49-9 |
|---|---|
分子式 |
C13H19N3O4S |
分子量 |
313.37 g/mol |
IUPAC 名称 |
2-[acetyl(propan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C13H19N3O4S/c1-9(2)16(10(3)17)8-13(18)15-11-4-6-12(7-5-11)21(14,19)20/h4-7,9H,8H2,1-3H3,(H,15,18)(H2,14,19,20) |
InChI 键 |
LGDGXAAWKHDBGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















